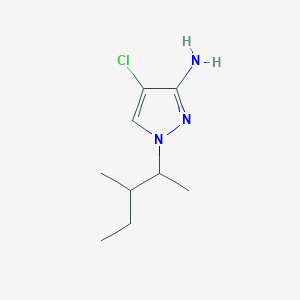![molecular formula C9H9N3O2 B13310211 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with But-3-yn-1-ylamino Group:
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies or as a precursor for biologically active compounds.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyrimidine-5-carboxylic acid: Similar structure but lacks the but-3-yn-1-yl group.
4-(But-3-yn-1-ylamino)pyrimidine: Similar structure but lacks the carboxylic acid group.
5-Carboxy-4-(but-3-yn-1-ylamino)pyrimidine: Similar structure but with different positioning of functional groups.
Uniqueness
4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of both the but-3-yn-1-ylamino group and the carboxylic acid group on the pyrimidine ring
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
4-(but-3-ynylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-11-8-7(9(13)14)5-10-6-12-8/h1,5-6H,3-4H2,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
CIISZEANFQRZFD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNC1=NC=NC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


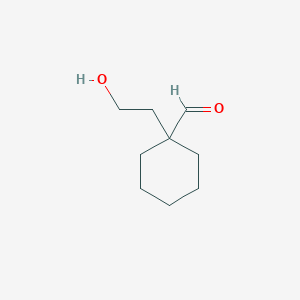
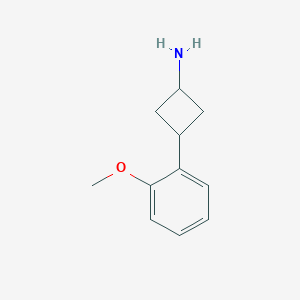
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)

![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
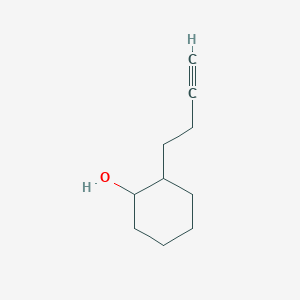

![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)
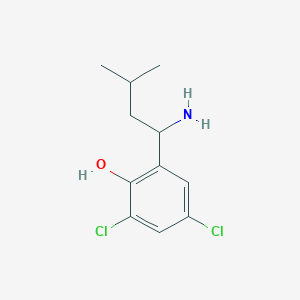
amine](/img/structure/B13310178.png)
![tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13310189.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)

